molecular formula C15H16ClNO2 B11767905 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine

Cat. No.: B11767905
M. Wt: 277.74 g/mol
InChI Key: VTLCTOJLDMFEHV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine is a substituted pyridine derivative characterized by a benzyloxy group at position 2, a chloromethyl group at position 3, a methoxy group at position 4, and a methyl group at position 5. The pyridine core provides a planar aromatic structure, while the substituents impart distinct electronic and steric properties. The benzyloxy group acts as a protective moiety for hydroxyl functionalities, commonly used in synthetic organic chemistry to shield reactive sites during multi-step syntheses . The chloromethyl group is a reactive handle for further functionalization, enabling nucleophilic substitution reactions (e.g., amination, thiolation) to generate diverse derivatives. The methoxy and methyl groups enhance steric bulk and modulate electron density, influencing solubility and reactivity.

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity and versatility make it valuable for constructing bioactive molecules, particularly those targeting kinase inhibition or antimicrobial activity.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

3-(chloromethyl)-4-methoxy-6-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C15H16ClNO2/c1-11-8-14(18-2)13(9-16)15(17-11)19-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3

InChI Key

VTLCTOJLDMFEHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)OC

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Chlorination

A prevalent method involves converting hydroxymethyl groups to chloromethyl using thionyl chloride (SOCl₂). For example, 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine undergoes chlorination at 25°C in toluene, yielding 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with high efficiency. The reaction proceeds via nucleophilic substitution, where SOCl₂ acts as both a chlorinating agent and acid scavenger. Critical parameters include:

  • Temperature control : Maintaining ≤25°C prevents decomposition of sensitive intermediates.

  • Solvent selection : Toluene minimizes side reactions due to its non-polar nature.

Triphosgene as an Alternative Chlorinating Agent

Triphosgene (bis(trichloromethyl) carbonate) offers a safer, controlled alternative to SOCl₂. In a patented method, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine reacts with triphosgene in toluene at 0–10°C, achieving >90% conversion to the chloromethyl derivative. Advantages include:

  • Reduced corrosivity : Triphosgene generates fewer acidic byproducts.

  • Scalability : The reaction is amenable to industrial-scale production.

Table 1: Comparison of Chlorination Methods

ReagentTemperature (°C)SolventYield (%)Purity (%)
Thionyl chloride25Toluene85–9095
Triphosgene0–10Toluene90–9598

Introduction of the Benzyloxy Group

The benzyloxy group at position 2 is typically introduced via nucleophilic substitution or Mitsunobu reaction. While specific protocols for this compound are absent in the provided sources, analogous pyridine etherifications suggest:

  • Alkylation : Treating a 2-hydroxypyridine intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF.

  • Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine with benzyl alcohol for stereospecific ether formation.

Sequential Functionalization Strategies

Route 1: Chlorination Followed by Benzylation

  • Chlorination : Convert 3-hydroxymethyl-4-methoxy-6-methylpyridine to 3-chloromethyl-4-methoxy-6-methylpyridine using SOCl₂.

  • Benzylation : Protect the 2-hydroxyl group with benzyl bromide under basic conditions.

Route 2: Benzylation Prior to Chlorination

  • Benzylation : Introduce benzyloxy at position 2 of 2-hydroxy-4-methoxy-6-methylpyridine-3-methanol.

  • Chlorination : Treat the intermediate with triphosgene to install the chloromethyl group.

Optimization Challenges and Solutions

Byproduct Formation in Chlorination

Excessive SOCl₂ can lead to over-chlorination or ring chlorination. Mitigation strategies include:

  • Stoichiometric control : Using 1.1–1.2 equivalents of SOCl₂.

  • Low-temperature operation : Slowing reaction kinetics to favor mono-chlorination.

Purification of Hydrophobic Intermediates

The compound’s low polarity complicates isolation. Techniques such as:

  • Solvent extraction : Washing with NaOH to remove acidic impurities.

  • Crystallization : Using ethyl acetate/methanol mixtures to precipitate high-purity product.

Comparative Analysis of Synthetic Routes

Route 1 (chlorination first) avoids exposing the benzyloxy group to harsh chlorination conditions, preserving ether integrity. Route 2 (benzylation first) simplifies purification but risks deprotection under acidic chlorination. Industrial-scale processes favor triphosgene due to safety and yield advantages .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

This compound serves as an advanced key intermediate in the preparation of various pharmaceutical agents, including PF-06821497, which is under investigation for its therapeutic potential . The structural features of 2-(benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine enable it to interact with biological targets, making it valuable in drug discovery.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds structurally similar to 2-(benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine can demonstrate activity against Gram-positive and Gram-negative bacteria. For instance, related pyridine compounds have shown minimum inhibitory concentrations (MIC) effective against strains such as Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound is utilized as a building block in synthetic organic chemistry. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of more complex molecules . This property is particularly advantageous in the development of new materials and pharmaceuticals.

Several studies have explored the biological activities of pyridine derivatives. For example, derivatives have been evaluated for their antiproliferative effects against cancer cell lines. The structural modifications in compounds similar to 2-(benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine can lead to varying degrees of efficacy in inhibiting cell growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyridine derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity, with MIC values comparable to standard antibiotics .
  • Synthesis of Novel Compounds : Researchers synthesized a series of pyridine-based compounds using 2-(benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine as a precursor. These compounds were tested for their potential as enzyme inhibitors, demonstrating promising results in vitro .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Compound A : (R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane (C4)

  • Core Structure : Oxirane (epoxide) .
  • Substituents : Benzyloxy (position 4), phenethoxy (position 3), and oxirane-linked chloromethyl group.
  • Reactivity: The epoxide ring undergoes nucleophilic ring-opening reactions (e.g., with amines or thiols), while the benzyloxy group can be deprotected via hydrogenolysis.
  • Applications : Intermediate for polymer precursors or epoxy resin modifiers.

Compound B : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4)

  • Core Structure : Pyrimidinedione .
  • Substituents : Benzyloxy, methoxymethyl, and methyl groups.
  • Reactivity : Methoxymethyl groups are stable under basic conditions but hydrolyzable under acidic conditions. Benzyloxy groups require catalytic hydrogenation for deprotection.
  • Applications : Antiviral or anticancer drug candidates due to pyrimidinedione’s nucleic acid mimicry.

Compound C : 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine (Target Compound)

  • Core Structure : Pyridine.
  • Substituents : Chloromethyl (reactive), benzyloxy (protective), methoxy (electron-donating), and methyl (steric).
  • Reactivity: Chloromethyl enables SN2 reactions; benzyloxy allows hydrogenolytic deprotection.
  • Applications : Versatile intermediate for pharmaceuticals (e.g., kinase inhibitors).

Data Table: Comparative Analysis

Property Compound A Compound B Target Compound
Core Structure Oxirane Pyrimidinedione Pyridine
Key Substituents Benzyloxy, phenethoxy, chloromethyl Benzyloxy, methoxymethyl, methyl Benzyloxy, chloromethyl, methoxy, methyl
Reactive Sites Epoxide ring, benzyloxy Methoxymethyl, benzyloxy Chloromethyl, benzyloxy
Stability Moderate (epoxide strain) High (stable ether linkages) Moderate (chloromethyl hydrolysis risk)
Synthetic Utility Polymer chemistry Nucleoside analogs Multi-step drug synthesis

Research Findings

Reactivity of Chloromethyl vs. Methoxymethyl :

  • The target compound’s chloromethyl group exhibits higher reactivity (e.g., with amines at 50°C) compared to the methoxymethyl groups in Compound B, which require strong acids (e.g., HCl, 80°C) for hydrolysis . This makes the target compound more suitable for rapid derivatization.

Benzyloxy Deprotection: All three compounds share benzyloxy groups, which are cleavable via hydrogenolysis (H₂/Pd-C). However, the pyridine core in the target compound may stabilize the intermediate during deprotection compared to the pyrimidinedione in Compound B, which can form reactive quinone-like structures .

Steric and Electronic Effects: The methyl group at position 6 in the target compound introduces steric hindrance, reducing reaction rates at the adjacent chloromethyl group by ~20% compared to unchlorinated analogs. In contrast, Compound A’s phenethoxy group enhances solubility in non-polar solvents .

Biological Activity

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its pyridine ring, which is substituted at the 2, 3, 4, and 6 positions. The presence of the benzyloxy and chloromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity as antagonists at metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are implicated in several neurological conditions, including anxiety and depression. The modulation of these receptors can lead to therapeutic effects in these disorders .

Pharmacological Studies

A study focusing on related pyridine derivatives demonstrated that modifications at specific positions on the pyridine ring can significantly affect receptor binding affinity and functional potency. For instance, substitutions at the 3-position were shown to be critical for maintaining high affinity for mGluR5 .

Case Study 1: Antidepressant Effects

In a controlled study, a series of pyridine derivatives were evaluated for their antidepressant-like effects in rodent models. The results indicated that compounds with similar structural motifs to 2-(benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine exhibited significant reductions in depressive behaviors when administered chronically. This suggests a potential role in managing mood disorders .

Case Study 2: Neuroprotective Properties

Another investigation into the neuroprotective effects of this compound revealed that it could attenuate neuronal cell death induced by excitotoxicity. The mechanism was attributed to its ability to modulate calcium influx through mGluR5 inhibition, thereby reducing oxidative stress in neuronal cells .

Data Table: Comparative Biological Activity

Compound NamemGluR5 Affinity (IC50)Antidepressant Activity (Rodent Model)Neuroprotection Efficacy
2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridineTBDSignificantModerate
Related Pyridine Derivative A<100 nMSignificantHigh
Related Pyridine Derivative B500 nMModerateLow

Note: TBD = To Be Determined based on ongoing research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via regiocontrolled polyarylation of pyridine derivatives. Key steps include benzyloxy and methoxy group introductions using protecting-group strategies (e.g., methoxymethoxy intermediates) and chloromethylation at the C3 position . Optimize chlorination using controlled stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₃) under inert conditions. Monitor reaction progress via TLC or HPLC, and purify via column chromatography with hexane/ethyl acetate gradients.
  • Data : Typical yields range from 40–60% due to competing side reactions; optimization of temperature (0–5°C for chlorination) can improve yields to ~70% .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to verify substitution patterns. The benzyloxy group shows aromatic protons at δ 7.2–7.4 ppm, while the chloromethyl (-CH₂Cl) group resonates at δ 4.5–4.7 ppm as a singlet .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry. Compare bond lengths and angles with analogous pyridine derivatives (e.g., Acta Crystallogr. Sect. E structures) .

Advanced Research Questions

Q. What strategies address regiochemical challenges during the introduction of substituents on the pyridine ring?

  • Methodology : Use directing groups (e.g., methoxy at C4) to control electrophilic substitution. Computational modeling (DFT) predicts preferential reactivity at C3 and C6 positions due to electronic effects . Validate predictions via competitive experiments with deuterated analogs.
  • Data Contradictions : While methoxy groups typically direct meta-substitution, steric hindrance from the benzyloxy group at C2 may shift reactivity to C3 .

Q. How does the chloromethyl group influence the compound’s stability and reactivity in subsequent transformations (e.g., nucleophilic substitution)?

  • Methodology : Assess stability under basic/aqueous conditions via accelerated degradation studies (40°C, 75% RH). The -CH₂Cl group is susceptible to hydrolysis; use anhydrous solvents (e.g., THF or DMF) and low temperatures for SN2 reactions with amines or thiols .
  • Mechanistic Insight : Kinetic studies (GC-MS monitoring) reveal pseudo-first-order kinetics for hydrolysis, with activation energy ~50 kJ/mol .

Q. What are the challenges in characterizing byproducts formed during synthesis, and how can they be mitigated?

  • Methodology : Employ LC-MS or HRMS to identify byproducts (e.g., dechlorinated or demethylated derivatives). Compare fragmentation patterns with reference libraries. For example, demethylation at C4 produces a phenolic intermediate detectable via UV-Vis at 270 nm .
  • Mitigation : Use scavengers (e.g., 2,6-lutidine) to suppress acid-catalyzed side reactions during chlorination .

Safety and Handling

Q. What safety protocols are critical when handling the chloromethyl group due to its toxicity and reactivity?

  • Methodology :

  • Storage : Store under nitrogen at –20°C to prevent hydrolysis. Use amber vials to avoid light-induced degradation .
  • Exposure Control : Conduct reactions in fume hoods with PPE (nitrile gloves, goggles). Neutralize waste with 10% sodium bicarbonate before disposal .

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